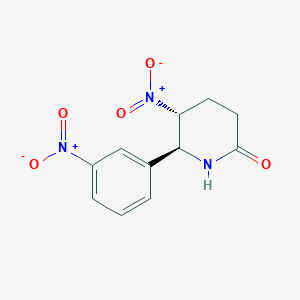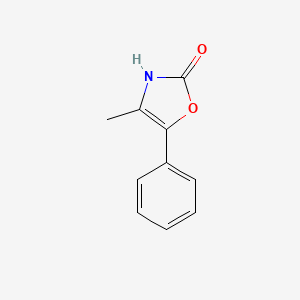
2(3H)-Oxazolone, 4-methyl-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Oxazolone, 4-methyl-5-phenyl- is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms The presence of a phenyl group and a methyl group attached to the ring makes it a unique derivative of oxazolone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Oxazolone, 4-methyl-5-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylglycine with acetic anhydride, which leads to the formation of the oxazolone ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 2(3H)-Oxazolone, 4-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the phenyl or methyl groups.
科学研究应用
2(3H)-Oxazolone, 4-methyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2(3H)-Oxazolone, 4-methyl-5-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or enzymology studies.
相似化合物的比较
2(3H)-Oxazolone: The parent compound without the phenyl and methyl groups.
4-Methyl-2(3H)-Oxazolone: A derivative with only the methyl group.
5-Phenyl-2(3H)-Oxazolone: A derivative with only the phenyl group.
Comparison: 2(3H)-Oxazolone, 4-methyl-5-phenyl- is unique due to the presence of both the phenyl and methyl groups, which confer distinct chemical properties and reactivity. Compared to its simpler analogs, this compound exhibits enhanced stability and a broader range of reactivity, making it more versatile for various applications.
属性
CAS 编号 |
61416-45-3 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC 名称 |
4-methyl-5-phenyl-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) |
InChI 键 |
BSGOYKCNRBTMTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=O)N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


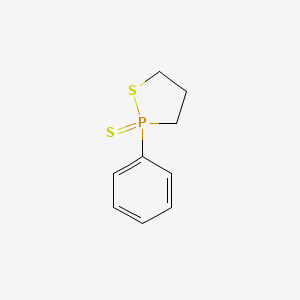
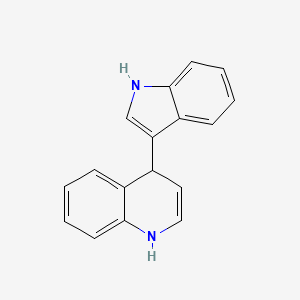
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
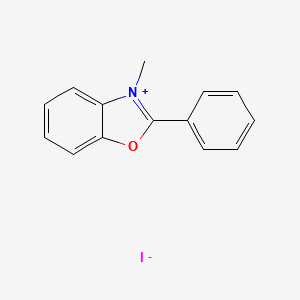
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
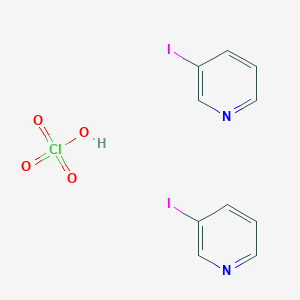
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)

![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
